REACTION_SMILES
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[CH3:27][C:28](=[O:29])[OH:30].[CH:2]12[S:3][CH2:4][CH:5]=[C:6]([C:24]([O-:25])=[O:26])[N:7]1[C:8](=[O:9])[CH:10]2[NH:11][C:12](=[O:13])[C:14](=[N:15][O:16][CH3:17])[c:18]1[cH:19][s:20][c:21]([NH2:22])[n:23]1.[Na+:1].[OH2:31]>>[CH:2]12[S:3][CH2:4][CH:5]=[C:6]([C:24](=[O:25])[OH:26])[N:7]1[C:8](=[O:9])[CH:10]2[NH:11][C:12](=[O:13])[C:14](=[N:15][O:16][CH3:17])[c:18]1[cH:19][s:20][c:21]([NH2:22])[n:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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CON=C(C(=O)NC1C(=O)N2C(C(=O)[O-])=CCSC12)c1csc(N)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON=C(C(=O)NC1C(=O)N2C(C(=O)[O-])=CCSC12)c1csc(N)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CON=C(C(=O)NC1C(=O)N2C(C(=O)O)=CCSC12)c1csc(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |